molecular formula C14H19N5S B279451 (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine

Numéro de catalogue B279451
Poids moléculaire: 289.4 g/mol
Clé InChI: ZPNBSWCRUOSNGT-WEVVVXLNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine, also known as MRS5698, is a selective adenosine A1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and renal disorders.

Mécanisme D'action

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine is a selective adenosine A1 receptor agonist. Adenosine A1 receptors are widely distributed in the body and are involved in various physiological processes, including cardiovascular, neurological, and renal functions. Activation of adenosine A1 receptors by (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine leads to the inhibition of adenylate cyclase and the reduction of intracellular cAMP levels. This results in the opening of ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane and the inhibition of calcium influx. These effects contribute to the cardioprotective, neuroprotective, and renal protective effects of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine.
Biochemical and physiological effects:
(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. It also has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to reduce renal injury and improve renal function in animal models of renal disorders.

Avantages Et Limitations Des Expériences En Laboratoire

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has several advantages for lab experiments. It is highly selective for adenosine A1 receptors and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. It is relatively expensive, and its synthesis is complex and time-consuming.

Orientations Futures

There are several future directions for the study of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine. One direction is the further investigation of its potential therapeutic applications in various diseases. Another direction is the development of more efficient and cost-effective synthesis methods for (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine. Additionally, the development of more selective and potent adenosine A1 receptor agonists could lead to the discovery of new therapeutic agents for various diseases.

Méthodes De Synthèse

The synthesis of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine involves several steps, including the reaction of 3-bromopropylamine hydrobromide with 1-methyl-1H-tetrazole-5-thiol, followed by the reaction with 3-phenylacrolein under basic conditions. The final product is obtained through purification and crystallization.

Applications De Recherche Scientifique

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury. It also has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to have renal protective effects and has been studied for its potential use in the treatment of renal disorders.

Propriétés

Formule moléculaire

C14H19N5S

Poids moléculaire

289.4 g/mol

Nom IUPAC

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine

InChI

InChI=1S/C14H19N5S/c1-19-14(16-17-18-19)20-12-6-11-15-10-5-9-13-7-3-2-4-8-13/h2-5,7-9,15H,6,10-12H2,1H3/b9-5+

Clé InChI

ZPNBSWCRUOSNGT-WEVVVXLNSA-N

SMILES isomérique

CN1C(=NN=N1)SCCCNC/C=C/C2=CC=CC=C2

SMILES

CN1C(=NN=N1)SCCCNCC=CC2=CC=CC=C2

SMILES canonique

CN1C(=NN=N1)SCCCNCC=CC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.